molecular formula C12H18F3NO4 B13510662 rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13510662
M. Wt: 297.27 g/mol
InChI Key: JKJAUKMKIHCXBX-HQJQHLMTSA-N
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Description

rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been reported to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclopentane ring.

    Reduction: Reduction reactions can target the carboxylic acid group or the trifluoromethyl group.

    Substitution: Substitution reactions can occur at the amino group or the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its overall biological activity.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
  • rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic acid

Comparison: Compared to similar compounds, rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C12H18F3NO4

Molecular Weight

297.27 g/mol

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-7-4-5-11(6-7,8(17)18)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,19)(H,17,18)/t7-,11+/m1/s1

InChI Key

JKJAUKMKIHCXBX-HQJQHLMTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@](C1)(C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)C(F)(F)F

Origin of Product

United States

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